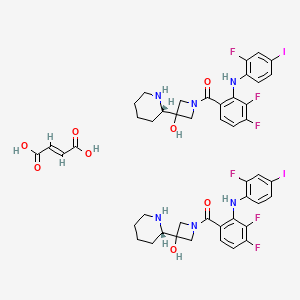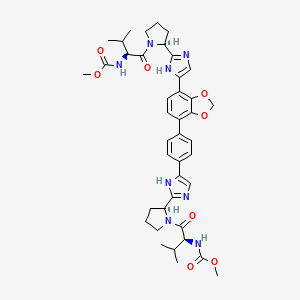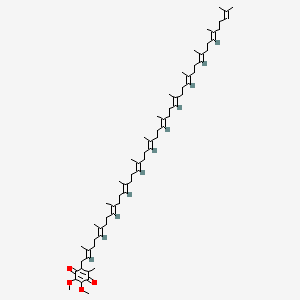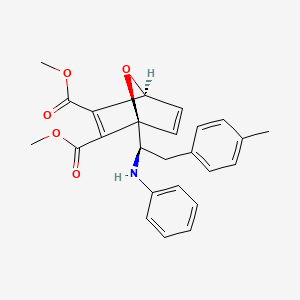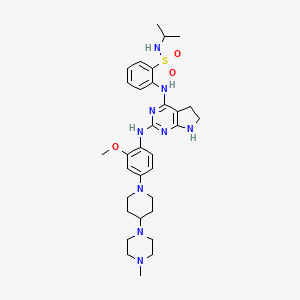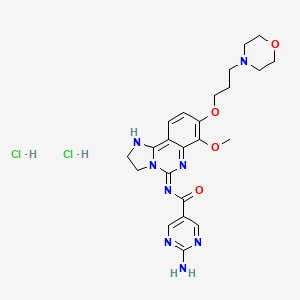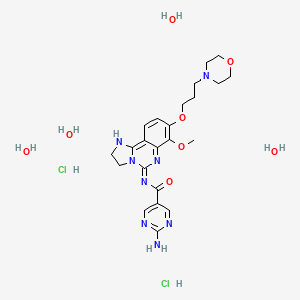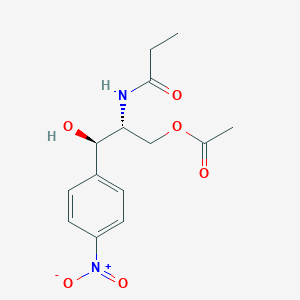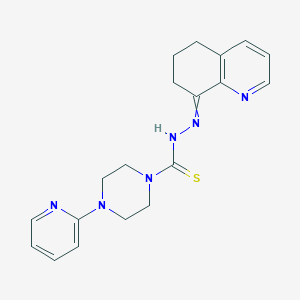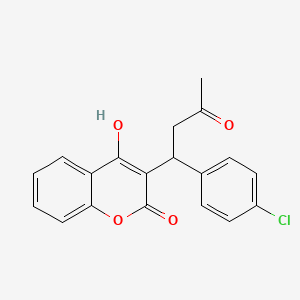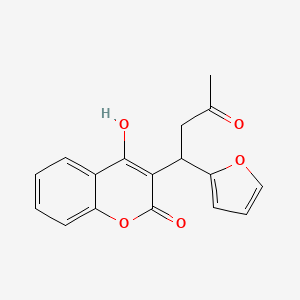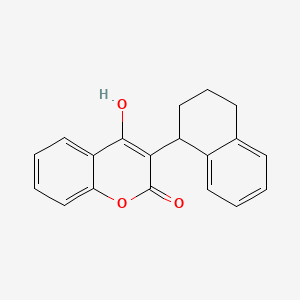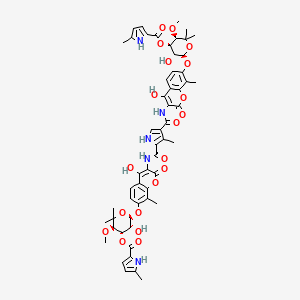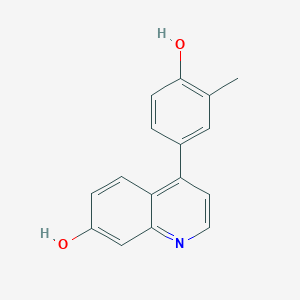
CU-CPT9b
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
CU-CPT9b 具有广泛的科学研究应用,包括:
作用机制
生化分析
Biochemical Properties
CU-CPT9b recognizes the allosteric pocket identified by CU-CPT8m between two TLR8 protomers, thereby stabilizing the dimer at resting state . It interacts with proteins such as G351 and V520*, forming hydrogen bonds, and also forms water-mediated contacts with S516* and Q519* .
Cellular Effects
This compound has a high efficacy in cultured cell lines, human peripheral blood mononuclear cells, and splenocytes from human TLR8-transgenic mice . It influences cell function by preventing the activation of NF-κB, thereby inhibiting the upregulation of inflammatory cytokines and chemokines .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the inactive TLR8 dimer and stabilizing it in its resting state, preventing further conformational changes necessary for TLR8 activation . It utilizes hydrogen bonds with G351 and V520*, conserved among TLR8/antagonist structures .
Temporal Effects in Laboratory Settings
Its high binding affinity towards TLR8 suggests potential stability .
准备方法
合成路线和反应条件
CU-CPT9b 的合成涉及多个步骤,从核心结构的制备开始,核心结构是喹啉衍生物。 合成路线通常包括以下步骤 :
喹啉核心的形成: 喹啉核心通过一系列缩合反应合成,涉及苯胺衍生物和羰基化合物。
功能化: 然后,喹啉核心被各种取代基功能化,以增强其对 TLR8 的结合亲和力和特异性。
纯化: 最终产物通过柱色谱和重结晶等技术纯化,以达到高纯度。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率并减少杂质。 连续流合成和自动化反应器等技术被用来确保一致的质量和可扩展性 .
化学反应分析
反应类型
CU-CPT9b 经历了各种化学反应,包括:
氧化: this compound 在特定条件下可以氧化形成喹啉 N-氧化物衍生物。
还原: 还原反应可以将 this compound 转化为相应的胺衍生物。
常用试剂和条件
氧化: 在温和条件下使用过氧化氢或间氯过氧苯甲酸等试剂。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
主要产品
相似化合物的比较
CU-CPT9b 是系列小分子 TLR8 拮抗剂的一部分,包括 CU-CPT8m 和 CU-CPT9a . 与这些化合物相比,this compound 对 TLR8 表现出更高的效力和选择性 . TLR8-CU-CPT9b 复合物的独特结合相互作用和增强的稳定性使其具有更高的疗效 . 其他类似化合物包括:
CU-CPT8m: 效力较低的先导化合物。
CU-CPT9a: 另一种有效的 TLR8 拮抗剂,具有类似的结合特性,但分子相互作用略有不同.
属性
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)quinolin-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-8-11(2-5-16(10)19)13-6-7-17-15-9-12(18)3-4-14(13)15/h2-9,18-19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFYDRYRLOHSBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C3C=CC(=CC3=NC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
